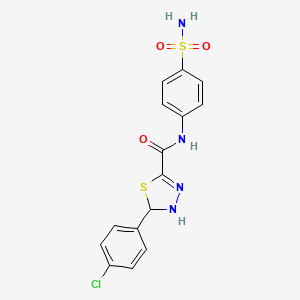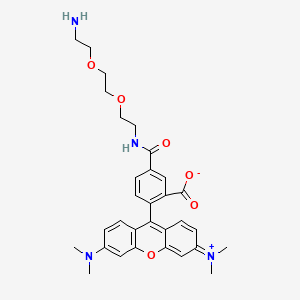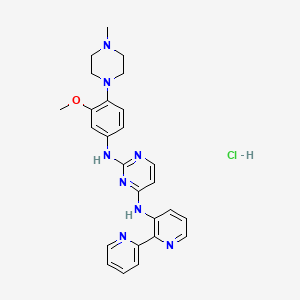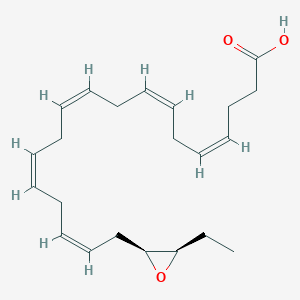
D3R/MOR antagonist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of D3R/MOR antagonist 2 involves the design and optimization of chemical structures to achieve high affinity and efficacy for both dopamine D3 receptors and μ-opioid receptors. The synthetic route typically includes the following steps :
Design and Synthesis of Key Intermediates: The synthesis begins with the preparation of key intermediates, such as substituted trans-(2S, 4R)-pyrrolidine and trans-phenylcyclopropylamine.
Coupling Reactions: These intermediates are then coupled with opioid scaffolds derived from known agonists like TRV130 or loperamide.
Optimization: The final compounds are optimized for physicochemical properties, including blood-brain barrier permeability and receptor selectivity.
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis procedures, with a focus on yield optimization and cost-effectiveness.
Analyse Chemischer Reaktionen
D3R/MOR antagonist 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its activity and stability.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .
Wissenschaftliche Forschungsanwendungen
D3R/MOR antagonist 2 has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying receptor-ligand interactions and the development of multi-target drugs.
Biology: The compound is used to investigate the roles of dopamine D3 receptors and μ-opioid receptors in various biological processes.
Medicine: This compound shows promise in the treatment of pain and substance use disorders by providing analgesic effects through μ-opioid receptor partial agonism and reducing opioid misuse liability via dopamine D3 receptor antagonism
Wirkmechanismus
D3R/MOR antagonist 2 exerts its effects through a dual mechanism of action:
Dopamine D3 Receptor Antagonism: By blocking dopamine D3 receptors, the compound reduces drug-seeking behavior and the potential for substance abuse.
μ-Opioid Receptor Partial Agonism: The compound provides analgesic effects by partially activating μ-opioid receptors, which helps in pain management without the high risk of addiction associated with full agonists
Vergleich Mit ähnlichen Verbindungen
D3R/MOR antagonist 2 is unique due to its dual-target profile, which combines dopamine D3 receptor antagonism with μ-opioid receptor partial agonism. Similar compounds include:
Compound 46: Another dual-target ligand with similar properties but different structural features.
Compound 84: Known for its high affinity for dopamine D3 receptors and μ-opioid receptors.
Compound 114: Exhibits potent analgesic effects through a similar mechanism of action
These compounds share the dual-target approach but differ in their specific chemical structures and pharmacological profiles, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C25H31ClN2O |
|---|---|
Molekulargewicht |
411.0 g/mol |
IUPAC-Name |
(1R,2S)-2-(4-chlorophenyl)-N-[2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C25H31ClN2O/c26-20-8-6-19(7-9-20)21-17-22(21)27-15-12-24(23-5-1-4-14-28-23)13-16-29-25(18-24)10-2-3-11-25/h1,4-9,14,21-22,27H,2-3,10-13,15-18H2/t21-,22+,24?/m0/s1 |
InChI-Schlüssel |
PXLZPYQDTASRQC-JCVDRHSJSA-N |
Isomerische SMILES |
C1CCC2(C1)CC(CCO2)(CCN[C@@H]3C[C@H]3C4=CC=C(C=C4)Cl)C5=CC=CC=N5 |
Kanonische SMILES |
C1CCC2(C1)CC(CCO2)(CCNC3CC3C4=CC=C(C=C4)Cl)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)





![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)






